3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Hydrophilicity LogP Aqueous Solubility

Targeting metabolic enzymology? This imidazole propanoic acid selectively inhibits L-glutamate dehydrogenase (Ki=1.66 mM) with no glutamate racemase activity, validated for dehydrogenase pathway studies. Its low LogP (-0.90) and high PSA (75.4 Ų) ensure superior aqueous solubility, minimizing precipitation in in vitro assays. The α-hydroxy acid scaffold is prized in kinase inhibitor SAR (e.g., US20210147388A1 patent family). Available at ≥95% purity, stable at room temperature. Stock up for reproducible LC-MS calibration or derivatization workflows. Request a bulk quote today.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 1314899-50-7
Cat. No. B2988810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(1-imidazolyl)propanoic Acid
CAS1314899-50-7
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESC1=CN(C=N1)C(CO)C(=O)O
InChIInChI=1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11)
InChIKeyCOVAWTFHNHDTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-(1-imidazolyl)propanoic Acid (CAS 1314899-50-7) Procurement and Scientific Selection Guide


3-Hydroxy-2-(1-imidazolyl)propanoic Acid (CAS 1314899-50-7), also designated 2-(1-imidazolyl)-3-hydroxypropanoic acid, is a hydrophilic imidazole-containing α-hydroxy acid derivative [1]. The compound features an imidazole ring, a carboxylic acid moiety, and a β-hydroxyl group, rendering it a versatile scaffold for medicinal chemistry and biochemical probe development [2]. Its enhanced polarity (PSA 75.4 Ų; LogP -0.90) relative to deoxy analogs suggests favorable aqueous compatibility for in vitro assays [3].

Why 3-Hydroxy-2-(1-imidazolyl)propanoic Acid Cannot Be Replaced by Simple Imidazole Analogs


Substituting 3-Hydroxy-2-(1-imidazolyl)propanoic Acid with closely related imidazole propanoic acids—such as 2-(1-imidazolyl)propanoic acid or 3-(1-imidazolyl)propanoic acid—introduces marked changes in hydrophilicity, hydrogen-bonding capacity, and enzyme inhibition profiles. Quantitative physicochemical data demonstrate that the β-hydroxyl group of the target compound significantly lowers LogP and increases polar surface area (PSA), directly impacting solubility and target engagement [1]. Furthermore, direct biochemical evidence reveals that the hydroxyl-bearing analog exhibits a distinct selectivity pattern: it is a competitive inhibitor of L-glutamate dehydrogenase (Kᵢ = 1.66 mM) but fails to inhibit glutamate racemase, underscoring that minor structural modifications can profoundly alter biological specificity [2].

3-Hydroxy-2-(1-imidazolyl)propanoic Acid Quantitative Differentiation Against Structural Analogs


Enhanced Hydrophilicity: LogP Reduction vs. Deoxy Analogs

The β-hydroxyl group in 3-Hydroxy-2-(1-imidazolyl)propanoic Acid confers a significantly lower octanol-water partition coefficient (LogP) compared to its deoxygenated counterparts. Specifically, the target compound exhibits a LogP of -0.90 [1], whereas 2-(1-imidazolyl)propanoic acid and 3-(1-imidazolyl)propanoic acid show LogP values of 0.53 and 0.36, respectively [2]. This ~1.3 unit difference indicates a >10-fold shift in partitioning favor of the aqueous phase for the hydroxylated derivative.

Hydrophilicity LogP Aqueous Solubility

Increased Polar Surface Area: Enhanced Hydrogen-Bonding Capacity

The addition of the β-hydroxyl group increases the topological polar surface area (TPSA) from ~55 Ų in the deoxy analogs to 75.4 Ų in 3-Hydroxy-2-(1-imidazolyl)propanoic Acid [1]. This 20 Ų increase (36% relative) expands hydrogen-bonding opportunities, which can influence target binding and solubility.

Polar Surface Area PSA Drug-likeness

Biochemical Selectivity: Inhibition of L-Glutamate Dehydrogenase but Not Glutamate Racemase

In a coupled spectrophotometric assay, 3-Hydroxy-2-(1-imidazolyl)propanoic Acid (referred to as Compound 1) was found to be a competitive inhibitor of L-glutamate dehydrogenase with a Kᵢ = 1.66 ± 0.52 mM, yet it exhibited no measurable inhibition of glutamate racemase [1]. This enzyme selectivity profile contrasts with other imidazole-based probes that may inhibit both enzyme classes.

Enzyme Inhibition Glutamate Racemase Dehydrogenase

Scaffold Versatility: Imidazolyl Kinase Inhibitor Building Block

3-Hydroxy-2-(1-imidazolyl)propanoic Acid serves as a privileged core in the synthesis of imidazolyl kinase inhibitors [1]. While no direct IC₅₀ data are available for the compound itself, the imidazole + α-hydroxy acid motif is recurrent in patent disclosures targeting protein kinases (e.g., US20210147388A1), suggesting that this scaffold may offer a favorable starting point for derivatization compared to simpler imidazole propanoic acids lacking the hydroxyl handle [2].

Kinase Inhibitors Building Block Medicinal Chemistry

Optimal Application Scenarios for 3-Hydroxy-2-(1-imidazolyl)propanoic Acid Based on Differentiating Evidence


Aqueous-Compatible Biochemical Assays Requiring Hydrophilic Probes

Given its low LogP (-0.90) and high polar surface area (75.4 Ų) relative to deoxy analogs [1], 3-Hydroxy-2-(1-imidazolyl)propanoic Acid is well-suited for in vitro assays where precipitation or non-specific binding is a concern. Researchers conducting enzyme inhibition studies in aqueous buffer systems should prioritize this compound over more lipophilic imidazole propanoic acids.

Dehydrogenase-Focused Enzyme Inhibition Studies (e.g., L-Glutamate Dehydrogenase)

The compound's demonstrated competitive inhibition of L-glutamate dehydrogenase (Kᵢ = 1.66 mM) with no measurable activity against glutamate racemase [2] positions it as a selective tool for studying dehydrogenase pathways. This selectivity profile advises against its use in antibacterial racemase projects but supports its application in metabolic enzymology or dehydrogenase-targeted probe development.

Medicinal Chemistry: Synthesis of Hydrophilic Kinase Inhibitor Building Blocks

The α-hydroxy acid + imidazole core is recurrent in kinase inhibitor patents (e.g., US20210147388A1) [3]. The hydroxyl group offers a convenient handle for further derivatization (e.g., esterification, alkylation, or conjugation) while maintaining aqueous solubility. Procurement for structure-activity relationship (SAR) campaigns exploring imidazole-based kinase inhibitors is therefore a rational application.

Analytical Reference Standard and Method Development

The compound is commercially available in high purity (≥95%) and is stable under recommended storage conditions (room temperature, dry) [4]. These properties make it suitable as an analytical reference standard for LC-MS method development or as a calibration standard in metabolomics studies focusing on imidazole-containing metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-(1-imidazolyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.